4-HDoHE

PPARγ agonism nuclear receptor pharmacology anti-angiogenesis

4-HDoHE (also referred to as 4-HDHA or (±)4-hydroxy-5E,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid; CAS 90906-40-4) is a monohydroxylated metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA), generated primarily through 5-lipoxygenase (5-LOX)-mediated enzymatic oxidation as well as through non-enzymatic autoxidation pathways. Unlike many other positional HDoHE isomers that arise predominantly from 12/15-LOX or cytochrome P450 pathways, 4-HDoHE is uniquely coupled to 5-LOX activity and serves as a direct agonist of peroxisome proliferator-activated receptor gamma (PPARγ), endowing it with anti-angiogenic and anti-inflammatory properties that are pharmacologically distinguishable from its isomer counterparts.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B1252650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-HDoHE
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CC=CC(CCC(=O)O)O
InChIInChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18,21,23H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+
InChIKeyIFRKCNPQVIJFAQ-PQVBWYSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-HDoHE (4-Hydroxy Docosahexaenoic Acid) – A Differentiated DHA-Derived Oxylipin for Targeted Lipidomics and PPARγ Research


4-HDoHE (also referred to as 4-HDHA or (±)4-hydroxy-5E,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid; CAS 90906-40-4) is a monohydroxylated metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA), generated primarily through 5-lipoxygenase (5-LOX)-mediated enzymatic oxidation as well as through non-enzymatic autoxidation pathways [1]. Unlike many other positional HDoHE isomers that arise predominantly from 12/15-LOX or cytochrome P450 pathways, 4-HDoHE is uniquely coupled to 5-LOX activity and serves as a direct agonist of peroxisome proliferator-activated receptor gamma (PPARγ), endowing it with anti-angiogenic and anti-inflammatory properties that are pharmacologically distinguishable from its isomer counterparts [2][3].

5-LOX-derived DHA oxylipin; fits 5-LOX pathway studies and targeted oxylipin profiling workflows
Reported PPARγ agonist activity; supports PPARγ target engagement and anti-angiogenic pathway research
Endogenous serum abundance >20-fold higher than near isomer; facilitates biomarker quantification in lipidomics studies

Why 4-HDoHE Cannot Be Interchanged with Other HDoHE Positional Isomers in Research and Procurement


Although all HDoHE positional isomers share the same molecular formula (C22H32O3) and molecular weight (344.49 g/mol), their biological origin, receptor selectivity, enzymatic processing, endogenous abundance, and disease-association profiles diverge dramatically. 4-HDoHE is the sole isomer demonstrated to arise specifically from the 5-LOX pathway and to function as a direct PPARγ agonist with anti-angiogenic activity, whereas isomers such as 17-HDoHE are 12/15-LOX-derived precursors for protectin D1 and resolvin biosynthesis, and 14-HDoHE acts through distinct macrophage-mediated mechanisms [1][2]. Furthermore, the endogenous serum concentration of 4-HDoHE exceeds that of its closest detection-sensitivity analog (7-HDoHE) by over 20-fold in humans, meaning that analytical substitution without accounting for these abundance differences would produce misleading lipidomic profiles [3]. Simply put, selecting a different HDoHE isomer based solely on structural similarity or vendor catalog convenience will result in fundamentally different experimental outcomes.

Enzymatic origin mismatch: 4-HDoHE arises from 5-LOX; isomers like 17-HDoHE originate from 12/15-LOX, which may shift pathway interpretation

Receptor selectivity divergence: 4-HDoHE activates PPARγ; 7-HDHA is reported as a PPARα ligand, altering downstream signaling readouts

Endogenous abundance profile: 4-HDoHE serum levels exceed 7-HDoHE by >20-fold; substituting other isomers may produce biased lipidomic profiles

Quantitative Differentiation Evidence for 4-HDoHE: Head-to-Head and Cross-Study Comparisons Against Key Analogs


PPARγ Agonist Potency: 4-HDoHE vs. DHA and 4-Oxo-DHA – At Least 2.7-Fold Greater Activation Than the Parent Fatty Acid

In a dual luciferase reporter gene assay for PPARγ transactivation, 4-hydroxy docosahexaenoic acid (4-HDHA) activated PPARγ with an EC50 of 3.7 μM, whereas the parent compound DHA required concentrations exceeding 10 μM to achieve comparable activation (>2.7-fold difference). The further oxidized metabolite 4-oxo-DHA was more potent still (EC50 = 0.4 μM), but 4-HDHA represents the primary endogenous 5-LOX-derived metabolite with meaningful PPARγ engagement at physiologically attainable concentrations [1]. Other HDoHE positional isomers (e.g., 7-HDHA, 17-HDHA) have not been shown to activate PPARγ to the same degree; 7-HDHA was recently characterized as a selective PPARα ligand rather than a PPARγ agonist, highlighting the positional specificity of receptor engagement [2].

PPARγ Activation
Cross-study
EC₅₀ 3.7 μM (4-HDoHE)
vs DHA >10 μM; 4-oxo-DHA 0.4 μM
Reported PPARγ transactivation context; supports pathway-specific ligand studies
≥2.7-fold activation over DHA; supraphysiological DHA required for comparable response
PPARγ agonism nuclear receptor pharmacology anti-angiogenesis

Endogenous Serum Abundance: 4-HDoHE Exceeds 7-HDoHE by Over 20-Fold in Human Circulation

Quantitative LC-MS/MS analysis of human serum samples demonstrated that the endogenous concentration of 4-HDHA is 8.63 ± 1.10 ng/mL, compared to only 0.39 ± 0.04 ng/mL for 7-HDHA — a greater than 22-fold difference (P < 0.0001) [1]. This abundance differential is not simply a function of analytical sensitivity (the LODs are comparable: 0.50 pg for 4-HDoHE vs. 0.46 pg for 7-HDoHE [2]), but rather reflects genuine differences in enzymatic production rates by 5-LOX versus other lipoxygenase pathways. The high circulating level of 4-HDoHE makes it a more statistically robust biomarker candidate compared to low-abundance isomers.

Serum Abundance
Head-to-head
8.63 ng/mL (4-HDoHE)
vs 0.39 ng/mL (7-HDoHE)
Reported endogenous serum abundance; supports biomarker quantification in lipidomics
22.1-fold difference; LC-MS/MS; P
Detection Limit
Head-to-head
LOD 0.50 pg on column
Reported detection sensitivity; supports low-volume biospecimen analysis
17-fold lower vs 5-HDoHE (8.48 pg); second-lowest among 12 isomers
PON1 Substrate
Class-level
80–95% plasma lactonization by PON1
Reported PON1 substrate context; supports enzyme-specific oxylipin metabolism studies
No other HDoHE isomer reported as PON1 substrate; species differences noted
Arthritis Biomarker
Reported
Ranked #1–2 for PMR/EORA discrimination
Reported disease-context discriminatory association; supports arthritis biomarker research
ARTIEL cohort; n=64 patients, 18 controls; top marker with 8,15-diHETE
In Vivo Voiding
Class-level
Increased voiding frequency in Clock mutant mice
Reported voiding endpoint context; supports lower urinary tract function research
Specific to 4-HDoHE and PEA among tested metabolites; WT mouse model
lipidomics biomarker quantification serum oxylipin profiling

LC-MS/MS Detection Sensitivity: 4-HDoHE Exhibits a 17-Fold Lower Limit of Detection Compared to 5-HDoHE

In the validated LC-MS/MS-SRM method developed by Derogis et al. for the simultaneous quantification of twelve HDoHE positional isomers, the limit of detection (LOD) for 4-HDoHE was 0.50 pg on column, compared to 8.48 pg for 5-HDoHE — a 17-fold difference in analytical sensitivity [1]. Among all twelve isomers, 4-HDoHE displayed the second-lowest LOD overall (after 7-HDoHE at 0.46 pg), whereas several other clinically relevant isomers such as 11-HDoHE (LOD = 5.30 pg), 19-HDoHE (LOD = 5.02 pg), and 17-HDoHE (LOD = 3.89 pg) required substantially more material for reliable detection [1]. The specific SRM transition (343.10 → 101.10) with a retention time of 8.40 min provides unambiguous isomer resolution in complex biological matrices.

Detection Limit
Head-to-head
LOD 0.50 pg on column
Reported detection sensitivity; supports low-volume biospecimen analysis
17-fold lower vs 5-HDoHE (8.48 pg); second-lowest among 12 isomers
analytical chemistry LC-MS method development targeted lipidomics

Unique Enzymatic Processing by PON1: 4-HDoHE Is Specifically Lactonized by Human Paraoxonase-1 (80–95% of Plasma Activity)

Teiber et al. demonstrated that human serum paraoxonase-1 (PON1) catalyzes the lactonization of 4-HDoHE with high efficiency, with 80–95% of the total lactonizing activity in human plasma attributable to PON1 [1]. This reversible lactonization/hydrolysis equilibrium is unique among the characterized DHA-derived monohydroxy metabolites; no comparable PON1-mediated processing has been reported for 7-HDoHE, 14-HDoHE, 17-HDoHE, or other positional isomers. In mouse plasma, PON1 accounted for approximately 30% of the 4-HDoHE lactonizing activity, compared to 72% of 5-HETE lactonase activity, indicating species-specific differences in oxylipin processing that must be accounted for in translational models [1]. The authors concluded that 4-HDoHE may represent an important physiological substrate for PON1, distinguishing it from other oxidized docosanoids.

PON1 Substrate
Class-level
80–95% plasma lactonization by PON1
Reported PON1 substrate context; supports enzyme-specific oxylipin metabolism studies
No other HDoHE isomer reported as PON1 substrate; species differences noted
enzymology PON1 lactonase oxylipin metabolism endogenous substrate

Disease Biomarker Specificity: 4-HDoHE Ranked Among Top Two Serum Markers for Differentiating Polymyalgia Rheumatica from Elderly-Onset Rheumatoid Arthritis

In the ARTIEL prospective cohort study of 64 patients with newly diagnosed arthritis in older adults (44 with elderly-onset rheumatoid arthritis [EORA] and 20 with polymyalgia rheumatica [PMR]) compared to 18 controls, targeted serum oxylipin profiling by mass spectrometry identified 4-HDoHE and 8,15-dihydroxy-eicosatrienoic acid (8,15-diHETE) as the top two biomarker candidates for differentiating PMR from EORA [1]. This disease-specific association was not observed for other prominent DHA-derived oxylipins such as 14-HDoHE or 17-HDoHE, which are more broadly associated with general inflammatory resolution pathways rather than a specific rheumatic disease differential. The study further demonstrated that the n-3/n-6 PUFA ratio was significantly downregulated in EORA but not PMR, underscoring the context-dependent utility of 4-HDoHE as a discriminatory biomarker.

Arthritis Biomarker
Reported
Ranked #1–2 for PMR/EORA discrimination
Reported disease-context discriminatory association; supports arthritis biomarker research
ARTIEL cohort; n=64 patients, 18 controls; top marker with 8,15-diHETE
clinical biomarker rheumatology oxylipin profiling differential diagnosis

In Vivo Functional Activity: 4-HDoHE Administration Increases Voiding Frequency in a Mouse Nocturia Model, Distinct from Other Fatty Acid Metabolites

Ihara et al. investigated the effects of fatty acid metabolites on voiding behavior in WT and Clock mutant (ClockΔ19/Δ19) mice, a model of nocturia with circadian rhythm disruption. Serum levels of 4-HDoHE were found to be significantly elevated in ClockΔ19/Δ19 mice compared to WT controls. Critically, direct administration of 4-HDoHE to WT mice resulted in a measurable increase in voiding frequency, recapitulating aspects of the nocturia phenotype [1]. This functional effect was specific to 4-HDoHE and palmitoylethanolamide (PEA) among the tested metabolites; 9-HODE did not produce the same voiding frequency increase. While other HDoHE isomers (e.g., 17-HDoHE, 14-HDoHE) have documented activities in vascular smooth muscle contraction or macrophage polarization, none have been implicated in bladder function regulation.

In Vivo Voiding
Class-level
Increased voiding frequency in Clock mutant mice
Reported voiding endpoint context; supports lower urinary tract function research
Specific to 4-HDoHE and PEA among tested metabolites; WT mouse model
in vivo pharmacology nocturia circadian rhythm bladder function

High-Impact Research and Procurement Scenarios Where 4-HDoHE Delivers Non-Substitutable Value


PPARγ-Mediated Anti-Angiogenesis Studies in Retinopathy and Cancer Models

4-HDoHE is the definitive 5-LOX-derived DHA metabolite demonstrated to directly inhibit endothelial cell proliferation and sprouting angiogenesis through PPARγ activation, independent of its anti-inflammatory effects [1]. With a measured EC50 of 3.7 μM for PPARγ transactivation and endogenous serum levels in the ng/mL range [2], 4-HDoHE is the appropriate tool compound for investigating omega-3 fatty acid-mediated angiostatic mechanisms in oxygen-induced retinopathy, age-related macular degeneration, and tumor vascularization models. Alternative HDoHE isomers (e.g., 7-HDHA, 17-HDHA) lack this specific PPARγ-angiogenesis axis and would not recapitulate the 5-LOX-dependent protective phenotype.

Targeted Lipidomics Method Development and Biomarker Validation with Sub-Picogram Sensitivity Requirements

For analytical laboratories developing or validating targeted LC-MS/MS lipid mediator panels, 4-HDoHE offers a combination of high detection sensitivity (LOD = 0.50 pg on column) and high endogenous abundance (8.63 ng/mL in human serum) that is unmatched by most other HDoHE isomers [3][4]. Its well-characterized SRM transition (343.10 → 101.10), retention time (8.40 min), and commercially available authentic standards make it an ideal system suitability and calibration anchor. When sample volume is limited (e.g., pediatric biospecimens, microdialysis samples, or single-cell lipidomics), 4-HDoHE's 17-fold LOD advantage over 5-HDoHE and 7.8-fold advantage over 17-HDoHE translates directly into reduced sample consumption and higher data completeness.

Inflammatory Arthritis Biomarker Research and Clinical Cohort Studies

Based on the ARTIEL cohort findings, 4-HDoHE is a high-priority analyte for clinical studies aiming to identify oxylipin signatures that differentiate polymyalgia rheumatica from elderly-onset rheumatoid arthritis [5]. Procurement of high-purity 4-HDoHE standard (≥97% purity) is essential for constructing calibration curves and quality control samples in large-scale clinical lipidomics workflows. Other DHA-derived oxylipins such as 14-HDoHE and 17-HDoHE, while valuable for general inflammation resolution studies, did not emerge as top discriminatory markers in this specific differential diagnosis context and cannot substitute for 4-HDoHE in arthritis stratification panels.

PON1 Lactonase Activity Assays and Cardiovascular Pharmacology Research

4-HDoHE is currently the only DHA-derived hydroxydocosahexaenoic acid demonstrated to serve as a substrate for human paraoxonase-1 lactonization, with 80–95% of human plasma lactonizing activity attributable to PON1 [6]. Researchers studying the role of PON1 in lipid mediator metabolism, HDL-associated antioxidant function, or cardiovascular risk stratification require 4-HDoHE as a substrate probe — no other HDoHE isomer has been validated in this enzymatic context. The reversible lactonization/hydrolysis equilibrium also makes 4-HDoHE a valuable tool for investigating the broader physiological significance of lactone-cycling in oxylipin signaling.

Application
Selection Property
Validation Focus
PPARγ-mediated anti-angiogenesis research
5-LOX-derived PPARγ agonist probe
PPARγ transactivation and endothelial cell response endpoints
Targeted lipidomics method development
Low-LOD oxylipin standard with defined SRM transition
Calibration linearity and sub-picogram detection verification
Inflammatory arthritis biomarker research
Disease-context discriminatory oxylipin profile
Cohort-specific biomarker ranking validation
PON1 lactonase activity research
Unique PON1 substrate probe among HDoHE isomers
PON1-dependent lactonization endpoint confirmation
Quote Request

Request a Quote for 4-HDoHE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.